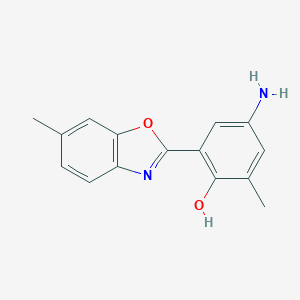

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, often referred to as MMBX, is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound, and is known for its high solubility in a variety of organic solvents. As such, it is often used as a starting material for the synthesis of other organic compounds. In addition, MMBX has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. This article will provide an overview of MMBX, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

Target of Action

Similar compounds have been used as corrosion inhibitors for mild steel . The compound may interact with the steel surface to prevent corrosion .

Mode of Action

It can be inferred from similar compounds that it may act as a corrosion inhibitor by adsorbing onto the steel surface . This creates a protective layer that prevents corrosive substances from reaching the steel .

Biochemical Pathways

Similar compounds have been used in the synthesis of various organic compounds , suggesting that it may participate in various chemical reactions.

Pharmacokinetics

Similar compounds have been described as soluble in organic solvents such as methanol and ethanol .

Result of Action

Similar compounds have been used as corrosion inhibitors, suggesting that the result of its action may be the prevention of corrosion on the steel surface .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of similar compounds as corrosion inhibitors has been studied in acidic solutions . Additionally, the solubility of similar compounds in different solvents suggests that the choice of solvent can influence the compound’s action .

Advantages and Limitations for Lab Experiments

MMBX has several advantages when used in laboratory experiments, including its high solubility in a variety of organic solvents, its low toxicity, and its ability to interact with various enzymes, receptors, and other proteins. Additionally, MMBX is relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations to using MMBX in laboratory experiments, including its relatively short shelf life and its potential to cause adverse effects when used in high concentrations.

Future Directions

There are a variety of potential future directions for the use of MMBX in scientific research. For example, MMBX could be used to study the effects of various drugs and toxins on cells, to develop new drugs and therapies, and to study the effects of various hormones and neurotransmitters on cells. Additionally, MMBX could be used to study the effects of oxidative stress on cells, to study the effects of various environmental pollutants on cells, and to study the effects of various dietary components on cells. Finally, MMBX could be used to study the effects of various genetic mutations on cells, to study the effects of various viruses and bacteria on cells, and to study the effects of various metabolic pathways on cells.

Synthesis Methods

MMBX can be synthesized using a variety of methods, the most common of which is the Williamson ether synthesis. This method involves the reaction of an alkyl halide and a phenolic compound in the presence of a base, such as sodium hydroxide. This reaction produces an ether, which can then be hydrolyzed to form MMBX. Other methods of synthesis include the use of Grignard reagents or other organometallic reagents, as well as the use of anhydrous hydrogen fluoride as a catalyst.

Scientific Research Applications

MMBX has been used in a variety of scientific research applications, including the study of enzyme and receptor binding, drug delivery, and cell signaling. It has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and toxins on cells. Additionally, MMBX has been used to study the effects of various hormones and neurotransmitters on cells.

Biochemical Analysis

Biochemical Properties

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to alter gene expression, leading to changes in the production of proteins involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit receptors, leading to downstream signaling events that alter cellular function. Changes in gene expression are also a result of the interaction between this compound and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this range can lead to detrimental effects on the health of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration. Additionally, binding to proteins such as albumin can affect its distribution within the bloodstream and its availability to target tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name |

4-amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-3-4-12-13(5-8)19-15(17-12)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVKFQPECNZSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

methanone](/img/structure/B509566.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![(2E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B509575.png)

![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)

![1-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B509578.png)